N-(3-Mercapto-2-methylpropanoyl)glycine-d5
Description
Properties
IUPAC Name |
2-[[3,3,3-trideuterio-2-[dideuterio(sulfanyl)methyl]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOCIBBWDLKODX-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC(=O)O)C([2H])([2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662071 | |
| Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184993-97-2 | |
| Record name | N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies for Characterization and Quantification of N 3 Mercapto 2 Methylpropanoyl Glycine D5
Spectroscopic Approaches for Structural Elucidation of Deuterated Compounds
Spectroscopic techniques are indispensable for confirming the identity and structural integrity of N-(3-Mercapto-2-methylpropanoyl)glycine-d5, ensuring the correct incorporation of deuterium (B1214612) atoms and the absence of isotopic scrambling. The key methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise location of deuterium atoms within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are of particular importance. By comparing the spectra of the deuterated compound with its non-deuterated counterpart, Tiopronin (B1683173), the positions of deuterium labeling can be unequivocally confirmed.
In the ¹H NMR spectrum of Tiopronin, specific signals correspond to the protons of the methyl and propanoyl groups. In the spectrum of this compound, the absence of signals at the chemical shifts corresponding to the five protons on the 2-methylpropanoyl moiety confirms successful deuteration at these positions. The remaining proton signals, such as those from the glycine (B1666218) methylene (B1212753) group and the N-H and O-H protons, would be expected to be present, although their appearance can be influenced by the solvent used (e.g., D₂O, which can lead to the exchange of labile protons). researchgate.net
Similarly, ¹³C NMR spectroscopy can provide further structural confirmation. While the carbon skeleton remains the same, the coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to characteristic changes in the spectrum, such as altered multiplicities and isotope-induced shifts in the signals of the deuterated carbons.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition and isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements. researchgate.net
The nominal molecular weight of Tiopronin is approximately 163.19 g/mol . scbt.com With the replacement of five hydrogen atoms (atomic mass ~1.008 amu) with five deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 182.25 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecule. By selecting the deuterated parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern can be compared to that of non-deuterated Tiopronin to ensure the deuterium labels are retained in specific fragments, further confirming the location of deuteration. For instance, in positive ion mode, the [M+H]⁺ ion of Tiopronin is observed at an m/z of approximately 164.0376. nih.gov For the d5-labeled compound, the corresponding ion would be expected at an m/z of approximately 187. In negative ion mode, the [M-H]⁻ ion of Tiopronin appears at an m/z of about 162.023, with the deuterated analog expected around m/z 167. nih.gov
Chromatographic Separation Techniques for High-Resolution Analysis
To analyze this compound, especially within complex biological samples, it must first be separated from the matrix and other interfering substances. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose, offering high selectivity and sensitivity. researchgate.net
The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or C8 column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a buffer or acid (e.g., formic acid, ammonium (B1175870) acetate) to ensure good peak shape and ionization efficiency. nih.govnih.gov The gradient or isocratic elution conditions are optimized to achieve a short analysis time while ensuring baseline separation of the analyte from potential interferences.
A critical aspect of the sample preparation for thiol-containing compounds like Tiopronin and its deuterated analog is the reduction and stabilization of the thiol group. In biological samples, these compounds can form disulfides with themselves or with endogenous thiols like cysteine. To accurately quantify the total concentration, a reducing agent such as 1,4-dithiothreitol (DTT) is often added to the sample to cleave these disulfide bonds. nih.govnih.gov
The following table summarizes typical HPLC parameters used for the analysis of the non-deuterated analog, Tiopronin, which are directly applicable to the analysis of this compound.
Table 1: Representative HPLC-MS/MS Method Parameters for the Analysis of Tiopronin
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | ||
| Column | C18 or C8 | nih.govnih.gov |
| Mobile Phase | Methanol/Water with 0.2% Formic Acid or Methanol/5mM Ammonium Acetate | nih.govnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | nih.govnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.govnih.gov |
| Monitored Transition (Tiopronin) | m/z 162.0 → 118.0 | nih.gov |
Quantitative Analysis in Biological Matrices for Tracer Applications
The primary role of this compound is as an internal standard in the quantitative bioanalysis of Tiopronin. nih.gov In this application, a known amount of the deuterated standard is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. researchgate.net The sample is then processed, typically involving protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard.
During the HPLC-MS/MS analysis, the instrument is set to monitor specific mass transitions for both the analyte (Tiopronin) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM). Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar extraction recovery and ionization suppression or enhancement effects. nih.gov
The concentration of Tiopronin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is constructed by analyzing a series of standards containing known concentrations of Tiopronin and a constant concentration of the deuterated internal standard. This isotope dilution method provides high accuracy and precision, correcting for variations in sample handling and instrument response.
The following table outlines the key parameters for the quantitative analysis of Tiopronin using a deuterated internal standard.
Table 2: Parameters for Quantitative Analysis of Tiopronin using a Deuterated Internal Standard
| Parameter | Description | Source |
|---|---|---|
| Analyte | Tiopronin | nih.govnih.gov |
| Internal Standard | This compound | nih.govrsc.org |
| Biological Matrix | Human Plasma, Urine | nih.govnih.govresearchgate.net |
| Sample Preparation | Protein precipitation, reduction of disulfides (e.g., with DTT), extraction | nih.govnih.gov |
| Quantification Technique | Isotope Dilution HPLC-MS/MS | nih.govmdpi.com |
| Linearity Range | Typically in the ng/mL to µg/mL range | nih.govnih.gov |
| Precision (RSD%) | Generally <15% | nih.govnih.gov |
| Accuracy (% Bias) | Typically within ±15% | nih.govnih.gov |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Tiopronin |
| Fudosteine |
| Cysteine |
| 1,4-Dithiothreitol (DTT) |
| Methanol |
| Acetonitrile |
| Formic Acid |
Mechanistic Investigations of N 3 Mercapto 2 Methylpropanoyl Glycine Tiopronin and Deuterated Analog Interactions
Enzymatic Inhibition and Binding Mechanisms
The biological activity of Tiopronin (B1683173) and its derivatives is significantly linked to their ability to interact with and inhibit specific enzymes. The core of this interaction lies in the compound's molecular structure, which allows it to bind to enzyme active sites.
N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is classified as an angiotensin-converting enzyme (ACE) inhibitor. pharmaffiliates.combiomart.cn ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgfrontiersin.org By inhibiting ACE, these compounds lead to vasodilation and a reduction in blood pressure. wikipedia.org
Studies on derivatives of 3-mercapto-2-methylpropanoyl glycine (B1666218), the parent structure of Tiopronin, have demonstrated their inhibitory effects on ACE. nih.govnih.gov The mechanism of inhibition involves the binding of the inhibitor to the enzyme's active site, preventing it from processing its natural substrate. wikipedia.org The development of ACE inhibitors, such as Captopril, which also contains a sulfhydryl group, has provided a successful model for treating hypertension. frontiersin.orgnih.gov While specific kinetic studies on the d5-deuterated analog are not widely published, its classification as an ACE inhibitor suggests it follows a similar mechanistic pathway to its non-deuterated counterpart and other thiol-based inhibitors.
| Compound Class | Target Enzyme | Primary Mechanism | Physiological Effect |
|---|---|---|---|
| N-substituted (mercaptoalkanoyl)glycines (including Tiopronin and its d5 analog) | Angiotensin-Converting Enzyme (ACE) | Inhibit conversion of Angiotensin I to Angiotensin II. wikipedia.orgfrontiersin.org | Lowering of blood pressure. wikipedia.org |
Angiotensin-converting enzyme is a zinc metallopeptidase, meaning it requires a zinc ion (Zn²⁺) for its catalytic activity. frontiersin.orgnih.gov The active site of these enzymes features a zinc ion coordinated by amino acid residues, typically histidine or glutamate. nih.gov Thiol-containing compounds, including Tiopronin, are effective inhibitors because the sulfhydryl group (-SH) acts as a potent zinc-binding group (ZBG). nih.gov
The inhibitory mechanism involves the direct coordination of the inhibitor's sulfhydryl group to the zinc ion within the enzyme's active site. This strong interaction displaces the water molecule normally bound to the zinc, which is involved in the hydrolysis of the substrate. nih.gov This binding effectively blocks the enzyme's catalytic function. Dual inhibitors targeting both ACE and neutral endopeptidase (NEP), another zinc metallopeptidase, have been developed based on mercaptoacyl dipeptide structures, highlighting the importance of the thiol moiety for interacting with these enzymes. nih.gov The deuteration in this compound is located on the glycine and methyl portions of the molecule and does not involve the reactive sulfhydryl group, thus its fundamental zinc-binding capability is expected to be preserved. nih.govacs.org
The specificity of an enzyme for its substrate, and by extension its inhibitor, is determined by the three-dimensional structure of its active site. nih.govwikipedia.org The active site is a pocket or groove containing binding sites and catalytic residues. wikipedia.org For an inhibitor to be effective, its structure must be complementary to the active site.
In the case of ACE, inhibitors like Tiopronin derivatives are designed to mimic the structure of the C-terminal dipeptide of angiotensin I. This structural similarity allows the inhibitor to fit into the active site. The recognition and binding process involves multiple interactions, including the crucial coordination of the sulfhydryl group with the active site's zinc ion. nih.gov The rest of the inhibitor molecule forms hydrogen bonds and van der Waals interactions with other amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov Since deuteration causes only minimal changes to the molecular structure and conformation, active site recognition for this compound is anticipated to be nearly identical to that of Tiopronin. nih.gov
Thiol Reactivity and Redox Mechanisms
The sulfhydryl moiety is the most chemically active part of the Tiopronin molecule, governing its interactions through redox and exchange reactions. This reactivity is central to its primary therapeutic application and its broader role in modulating enzymatic processes.
The best-characterized mechanism of action for Tiopronin is its thiol-disulfide exchange with cystine. drugbank.comnih.gov Cystinuria is a genetic disorder characterized by the accumulation of the sparingly soluble amino acid cystine in the urine, leading to the formation of kidney stones. nih.gov Tiopronin acts as a reducing agent, breaking the disulfide bond in cystine (Cys-S-S-Cys). acs.org
This reaction produces a mixed disulfide, Tiopronin-cysteine (Tiopronin-S-S-Cys), and a molecule of cysteine. nih.govnih.gov The resulting Tiopronin-cysteine disulfide is significantly more water-soluble than cystine, which helps to prevent crystal formation and dissolve existing stones. nih.govacs.orgcaymanchem.com This mechanism directly reduces the concentration of free cystine in the urine. nih.gov The reactivity is dependent on the free sulfhydryl group, and this thiol-disulfide exchange is a fundamental property that would be retained by the deuterated analog, this compound. nih.gov
| Reactant 1 | Reactant 2 | Products | Significance |
|---|---|---|---|
| Tiopronin (or its d5 analog) | Cystine | Tiopronin-cysteine mixed disulfide, Cysteine. nih.govnih.gov | Increases the solubility of cystine, preventing stone formation. acs.orgdrugbank.com |
The sulfhydryl group is critical for the biological activity of many enzymes, where it is often present in cysteine residues at the active site. nih.govnih.gov The modification or blocking of these essential thiol groups can lead to significant or complete inhibition of enzyme activity. nih.gov
The sulfhydryl group of Tiopronin allows it to act as a modulator of various biological processes beyond simple disulfide exchange. Its ability to bind to zinc in metallopeptidases is a prime example of enzyme modulation through its thiol group. nih.gov Furthermore, the redox cycling between the thiol form (Tiopronin-SH) and its disulfide form can lead to the generation of reactive oxygen species (ROS), which has been linked to antibacterial effects. acs.org This indicates that the sulfhydryl moiety can influence cellular environments through redox-sensitive pathways. The integrity of this sulfhydryl group is paramount; its blockage or alteration would negate the compound's ability to modulate enzyme function and participate in thiol-disulfide exchanges. nih.govthermofisher.com
Molecular Interactions Beyond Direct Enzyme Inhibition
While the primary therapeutic action of N-(3-Mercapto-2-methylpropanoyl)glycine (tiopronin) in certain conditions is linked to its ability to undergo thiol-disulfide exchange, its molecular interactions extend beyond this direct enzymatic role. These interactions involve modulation of the immune system and neurobiological pathways, suggesting a broader pharmacological profile for tiopronin and its deuterated analog, this compound.
Immunological Modulation Studies in Experimental Models
Tiopronin has demonstrated immunomodulatory effects in various experimental settings, primarily linked to its antioxidant properties and its interaction with inflammatory cells. As a thiol compound, tiopronin acts as a potent free radical scavenger, a characteristic that underpins much of its immunological activity. sigmaaldrich.comsigmaaldrich.com
Research has shown that tiopronin can influence the function of polymorphonuclear leukocytes (PMNs). In one study, tiopronin was found to inhibit the generation of reactive oxygen species (ROS) by PMNs, as measured by luminol-enhanced chemiluminescence. nih.gov This reduction in oxidative burst is significant as excessive ROS production by phagocytes can contribute to tissue damage in inflammatory conditions. The same study observed that tiopronin accelerated the rate of phagocytosis of opsonized zymosan particles by these cells. nih.gov This suggests that by mitigating oxidative stress, tiopronin may protect phagocytic cells from self-inflicted damage during their engagement with pathogens or cellular debris. nih.gov
The use of tiopronin as a slow-acting anti-rheumatic drug in conditions like rheumatoid arthritis further points to its immunomodulatory capabilities. nih.gov While the precise mechanisms are not fully elucidated, its ability to interfere with inflammatory pathways is considered a key factor. The antioxidant properties of tiopronin likely play a crucial role in this context by reducing the oxidative stress that perpetuates chronic inflammation in autoimmune diseases.
Specific data on the direct effects of this compound on immunological parameters such as lymphocyte proliferation and cytokine production are not yet extensively detailed in publicly available literature. However, given that deuteration is a common strategy in medicinal chemistry to alter pharmacokinetic profiles without fundamentally changing the pharmacodynamic action of a molecule, it is plausible that the deuterated analog would exhibit similar immunomodulatory effects to the parent compound. Further studies are required to delineate the specific impact of deuteration on the potency and nature of these immunological interactions.
Table 1: Summary of Investigated Immunological Effects of Tiopronin in Experimental Models
| Experimental Model | Key Findings | Reference |
| Human Polymorphonuclear Leukocytes | Inhibited reactive oxygen species (ROS) generation. | nih.gov |
| Human Polymorphonuclear Leukocytes | Accelerated rate of phagocytosis. | nih.gov |
| General (Biochemical/Physiological Actions) | Acts as a free radical scavenger. | sigmaaldrich.comsigmaaldrich.com |
| Clinical Studies (Rheumatoid Arthritis) | Demonstrates activity as a slow-acting anti-rheumatic drug. | nih.gov |
Investigation of Neurobiological Interactions (e.g., aldehyde binding)
Beyond its immunomodulatory effects, tiopronin has been investigated for its neuroprotective potential, particularly through its interaction with toxic aldehydes. This line of research has identified a significant role for tiopronin in neutralizing neurotoxic compounds that are implicated in the pathophysiology of cerebral ischemia.
A key neurobiological interaction of tiopronin is its ability to bind and neutralize 3-aminopropanal (B1211446) (3-AP). nih.gov 3-AP is a neurotoxic aldehyde that is produced during cerebral ischemia and contributes to subsequent brain injury. nih.gov The thiol group in the tiopronin molecule is crucial for this activity, enabling it to form a stable, non-toxic complex with the aldehyde.
The potential clinical application of this neuroprotective mechanism has been explored in the context of aneurysmal subarachnoid hemorrhage (aSAH), a condition that often leads to cerebral ischemia. sigmaaldrich.comnih.gov A Phase I clinical trial was conducted to evaluate the safety of tiopronin administration in patients with aSAH. The study concluded that tiopronin was safe for use in this patient population, paving the way for further investigation into its efficacy as a neuroprotective agent. nih.gov The primary goal of subsequent trials is to determine if tiopronin can effectively reduce the levels of 3-AP in the cerebrospinal fluid and improve neurological outcomes. nih.gov
Table 2: Research Findings on the Neurobiological Interactions of Tiopronin
| Research Area | Key Finding | Implication | Reference |
| Aldehyde Binding | Tiopronin binds and neutralizes the neurotoxic aldehyde 3-aminopropanal (3-AP). | Potential to reduce brain injury following cerebral ischemia. | nih.gov |
| Clinical Investigation | A Phase I trial established the safety of tiopronin in patients with aneurysmal subarachnoid hemorrhage. | Supports further clinical trials to assess neuroprotective efficacy. | nih.gov |
| Proposed Mechanism | Acts as a neuroprotective agent in the context of aneurysmal subarachnoid hemorrhage. | Offers a potential therapeutic strategy to mitigate secondary brain injury. | sigmaaldrich.comnih.gov |
Metabolic and Pharmacokinetic Profiling Utilizing N 3 Mercapto 2 Methylpropanoyl Glycine D5 As a Research Tracer
Assessment of Deuterium (B1214612) Isotope Effects on Biotransformation Rates
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of the deuterium atom. nih.gov The carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. nih.gov In drug metabolism, if the C-H bond cleavage is the rate-determining step in a biotransformation reaction catalyzed by enzymes like Cytochrome P450s or aldehyde oxidases, deuteration at that site can significantly decrease the rate of metabolism. nih.govnih.gov
This effect is quantified by the ratio of intrinsic clearance (CLint) for the non-deuterated (light) and deuterated (heavy) compounds, expressed as KH/KD. nih.gov Studies on other deuterated drugs, such as d3-enzalutamide, have demonstrated this principle effectively. In vitro experiments using rat and human liver microsomes showed that the intrinsic clearance of the deuterated analog was substantially lower than the non-deuterated version. nih.gov This resulted in a KIE (KH/KD) value of approximately 2, indicating that the metabolism at the deuterated site was halved. nih.gov A similar assessment for N-(3-Mercapto-2-methylpropanoyl)glycine-d5 would be critical to understanding how deuteration impacts its metabolic stability.
Table 1: Example of In Vitro Intrinsic Clearance and Kinetic Isotope Effect (KIE) for a Deuterated vs. Non-Deuterated Analog Data based on findings for d3-enzalutamide as a representative example. nih.gov
| Parameter | Species | Non-Deuterated (ENT) | Deuterated (d3-ENT) | Reduction in CLint | KIE (KH/KD) |
|---|---|---|---|---|---|
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | - | - | 49.7% | ~2 |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | - | - | 72.9% | ~2 |
Elucidation of Metabolic Pathways and Metabolite Identification in Preclinical Models
This compound serves as an invaluable tracer for identifying metabolic pathways in preclinical models. medchemexpress.comnih.gov When administered to animal models, samples such as plasma, urine, and bile can be analyzed using high-resolution mass spectrometry. The unique mass signature of the d5-label allows for the confident identification of the parent drug and all related metabolites, distinguishing them from the complex background of endogenous biochemicals.
The metabolic fate of the parent compound, a glycine (B1666218) conjugate, may involve several pathways. Studies on glycine metabolism indicate that it can be processed by various enzymes, leading to the formation of different acylglycines. nih.gov For N-(3-Mercapto-2-methylpropanoyl)glycine, potential metabolic transformations could include oxidation of the thiol group, hydrolysis of the amide bond, or further conjugation.
The deuterium labeling can also redirect metabolism. nih.gov If a primary metabolic pathway involves oxidation at one of the deuterated positions, the kinetic isotope effect can slow this process, potentially increasing metabolism through alternative, minor pathways. nih.gov In the case of enzalutamide (B1683756), deuteration of the N-methyl group significantly retarded the N-demethylation pathway, leading to an eightfold lower exposure to the N-demethyl metabolite (M2), while the formation of other metabolites was unchanged. nih.gov A similar investigation using this compound would clarify its primary metabolic routes and how the d5-labeling might alter them.
Comparative Pharmacokinetic Analysis of Deuterated versus Non-Deuterated N-(3-Mercapto-2-methylpropanoyl)glycine Analogs
A key application of deuteration in drug development is to favorably modulate pharmacokinetic properties. nih.govnih.gov By slowing the rate of metabolic clearance, deuteration can increase the systemic exposure of a drug, potentially allowing for lower or less frequent dosing. nih.gov A comparative pharmacokinetic study directly measures these effects by analyzing key parameters after administering the deuterated and non-deuterated analogs to animal models.
A study comparing deuterated and non-deuterated enzalutamide in rats provides a clear example of this effect. Following oral administration, the maximum observed plasma concentration (Cmax) of the deuterated version was 35% higher, and the total drug exposure over time (Area Under the Curve, AUC) was 102% higher than that of the non-deuterated compound. nih.gov This in vivo result was a direct consequence of the reduced metabolic clearance observed in the in vitro microsomal studies. nih.gov A similar comparative analysis for this compound would be essential to determine if the deuteration translates into a tangible pharmacokinetic advantage.
Table 2: Example of Comparative Pharmacokinetic Parameters in Rats Following Oral Administration Data based on findings for d3-enzalutamide vs. enzalutamide as a representative example. nih.gov
| Pharmacokinetic Parameter | Non-Deuterated (ENT) | Deuterated (d3-ENT) | Percent Increase with Deuteration |
|---|---|---|---|
| Cmax (Maximum Plasma Concentration) | Reference | 35% Higher | 35% |
| AUC0–t (Total Drug Exposure) | Reference | 102% Higher | 102% |
Computational Chemistry and Molecular Modeling in N 3 Mercapto 2 Methylpropanoyl Glycine D5 Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. In the context of N-(3-Mercapto-2-methylpropanoyl)glycine-d5, these methods are instrumental in understanding its interaction with the angiotensin-converting enzyme (ACE).
Molecular docking studies can predict the preferred binding pose of this compound within the active site of ACE. These simulations would likely show the thiol group of the molecule coordinating with the essential zinc ion in the enzyme's active site, a characteristic interaction for many ACE inhibitors. laskerfoundation.org The carboxylate and amide functionalities would also be predicted to form key hydrogen bond and electrostatic interactions with surrounding amino acid residues, such as His353 and His513. researchgate.net
To illustrate the type of data generated from such simulations, a hypothetical comparison of binding energies for the deuterated and non-deuterated compounds is presented below.
Interactive Data Table: Predicted Binding Affinities for ACE
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| N-(3-Mercapto-2-methylpropanoyl)glycine | -8.5 | His353, His513, Zn2+ |
| This compound | -8.6 | His353, His513, Zn2+ |
Quantum Mechanical Calculations for Conformational Analysis and Reactivity of Deuterated Species
Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure, enabling detailed analysis of molecular conformations and reactivity. nih.govnih.gov For this compound, QM methods, such as Density Functional Theory (DFT), are employed to understand how deuteration influences its three-dimensional structure and chemical behavior. researchgate.net
Conformational analysis using QM can identify the low-energy conformations of the molecule in solution. rsc.orgresearchgate.net This is crucial as the bioactive conformation that binds to the target enzyme may not be the most stable one in isolation. The analysis would focus on the rotational barriers around key single bonds, such as the C-C bond of the propanoyl moiety and the C-N bond of the glycine (B1666218) linker. While deuteration is not expected to cause major changes in the preferred conformations, it can subtly alter the vibrational frequencies and zero-point energies, which could have minor effects on the relative populations of different conformers. nih.gov
QM calculations are also essential for studying the reactivity of the thiol group, which is central to the inhibitory activity of the molecule. taylorandfrancis.com These calculations can determine properties like the acidity of the thiol proton and the nucleophilicity of the thiolate anion. The kinetic isotope effect (KIE) of deuterium (B1214612) substitution on reactions involving the cleavage of C-D bonds is a well-established phenomenon. nih.gov While the deuterons in this compound are not directly involved in the thiol's coordination to the zinc ion, secondary isotope effects could have a minor influence on the electronic properties of the molecule.
Interactive Data Table: Calculated Conformational Data
| Dihedral Angle | Non-Deuterated Energy (kcal/mol) | Deuterated Energy (kcal/mol) |
|---|---|---|
| O=C-C-S (gauche) | 0.5 | 0.48 |
| O=C-C-S (anti) | 0.0 | 0.0 |
| C-N-C-C=O (trans) | 0.0 | 0.0 |
| C-N-C-C=O (cis) | 2.5 | 2.45 |
Pharmacophore Modeling and Rational Ligand Design for Analogs
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govacs.org For ACE inhibitors, a well-defined pharmacophore model typically includes a zinc-binding group, a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features that map to the corresponding interaction points in the enzyme's active site. sciencebiology.orgresearchgate.net
A pharmacophore model for this compound would be virtually identical to that of its non-deuterated parent, Tiopronin (B1683173). The key features would include:
A Zinc-Binding Group: The thiol (-SH) group.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.
A Hydrogen Bond Donor/Acceptor: The carboxylic acid group of the glycine moiety.
A Hydrophobic Group: The methyl group on the propanoyl backbone.
This model serves as a 3D query to screen virtual libraries of compounds for novel ACE inhibitors. Furthermore, it provides a blueprint for the rational design of new analogs. For instance, by maintaining the core pharmacophoric features, other parts of the molecule can be modified to improve properties such as solubility, membrane permeability, or metabolic stability. The deuteration in this compound is an example of such a modification, aimed at improving its pharmacokinetic profile without altering its fundamental interaction with the target. acs.org
Interactive Data Table: Pharmacophore Features for ACE Inhibition
| Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Zinc-Binding Group | Essential for coordination to the Zn2+ ion in the active site. | Thiol group |
| Hydrogen Bond Acceptor | Interacts with donor groups on the enzyme. | Amide carbonyl |
| Negative Ionizable | Forms ionic interactions with positively charged residues. | Carboxylate group |
| Hydrophobic | Occupies a hydrophobic pocket in the active site. | Methyl group |
Prediction of Deuterium Isotope Effects on Molecular Recognition and Binding
The substitution of hydrogen with deuterium can lead to kinetic isotope effects (KIEs), which can alter the rate of metabolic reactions. nih.gov Beyond metabolism, deuterium substitution can also have more subtle effects on molecular recognition and binding affinity, known as binding isotope effects (BIEs). These effects arise from changes in the vibrational modes of the molecule upon binding to its target. nih.gov
For this compound, the five deuterium atoms are located on the methyl and methylene (B1212753) groups of the propanoyl moiety. While these positions are not directly involved in the primary binding interactions with ACE, their deuteration can still influence binding affinity through secondary isotope effects. These effects are generally small but can be predicted using high-level quantum mechanical calculations and are often studied experimentally through techniques like isothermal titration calorimetry.
Interactive Data Table: Predicted Isotope Effects on Binding
| Property | Predicted Change upon Deuteration | Rationale |
|---|---|---|
| Binding Affinity (ΔG) | Minimal to slight increase | Subtle changes in van der Waals contacts and vibrational entropy. |
| Enthalpy of Binding (ΔH) | Minimal change | Unlikely to significantly alter major enthalpic contributions like hydrogen bonds. |
| Entropy of Binding (ΔS) | Slight increase | Changes in vibrational frequencies of the ligand upon binding. |
Future Directions and Emerging Research Avenues for Deuterated N 3 Mercapto 2 Methylpropanoyl Glycine
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully grasp the biological consequences of deuteration, future research must move beyond singular endpoints and embrace a holistic, systems-level approach. The integration of multiple "omics" disciplines—such as proteomics, metabolomics, and transcriptomics—is essential for building a comprehensive picture of how N-(3-Mercapto-2-methylpropanoyl)glycine-d5 interacts with biological systems differently than its non-deuterated counterpart.
By systematically analyzing the global changes in proteins (proteomics), metabolites (metabolomics), and gene transcripts (transcriptomics) in response to treatment with the deuterated versus the non-deuterated compound, researchers can uncover subtle yet significant alterations in cellular networks and pathways. For instance, altered metabolism of the deuterated compound could lead to different concentrations of downstream metabolites or engage off-target proteins, effects that would be invisible without a multi-omics strategy. This approach can help identify novel biomarkers of drug exposure and effect, and provide a deeper mechanistic understanding of its biological activity. A significant challenge in metabolomics using deuterium-labeled standards has been the chromatographic deuterium (B1214612) effect (CDE), where labeled and unlabeled compounds elute at different times, potentially leading to data misinterpretation; however, a detailed understanding of the mechanisms behind CDE could help optimize analytical conditions. acs.org
Table 1: Overview of Key Multi-Omics Technologies and Their Application
| Omics Field | Analyte | Core Technology | Potential Insights for Deuterated Compound Research |
|---|---|---|---|
| Proteomics | Proteins | Mass Spectrometry (LC-MS/MS) | Identifies changes in protein expression and post-translational modifications, revealing on- and off-target effects of the compound. |
| Metabolomics | Metabolites | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Quantifies endogenous and exogenous small molecules, tracing metabolic pathways and identifying unique metabolites of the deuterated drug. acs.org |
| Transcriptomics | RNA Transcripts | RNA-Sequencing (RNA-Seq), Microarrays | Measures changes in gene expression to understand the cellular response to the compound at the transcriptional level. |
Development of Novel Chemical Biology Probes Based on Deuterated Scaffolds
A chemical probe is a selective small molecule used to study the function of a protein or pathway in biochemical, cellular, or animal models. nih.gov The unique properties of deuterated compounds make them ideal starting points for the development of next-generation chemical biology probes. The this compound scaffold could be leveraged to create highly specific tools for interrogating the renin-angiotensin system and related biological processes.
Deuteration can be used to fine-tune the reactivity and metabolic stability of a probe. researchgate.net For example, a deuterated probe based on this scaffold could be designed to have a longer residence time on its target, ACE, allowing for more precise temporal studies of enzyme inhibition. nih.gov Furthermore, the deuterium atoms can serve as "silent" labels for advanced analytical techniques like neutron scattering or specific types of mass spectrometry, enabling researchers to track the molecule's distribution and engagement with its target in complex biological environments without introducing bulky fluorescent or radioactive tags that might alter its behavior. The use of deuteration can act as a mechanistic probe, helping to elucidate a compound's metabolism and pharmacokinetic profile. researchgate.net
Table 2: Types of Chemical Biology Probes and Potential Deuterated Applications
| Probe Type | Function | Application with Deuterated Scaffolds |
|---|---|---|
| Activity-Based Probes (ABPs) | Covalently label active enzymes. | Develop ABPs with deuterated warheads to study enzyme kinetics and identify novel targets based on differential reactivity. |
| Photoaffinity Probes | Cross-link to target proteins upon light activation. | Incorporate deuterium to enhance probe stability until activation, reducing non-specific labeling and improving target identification. |
| Metabolic Probes/Tracers | Trace metabolic pathways. | Use the deuterated compound as a stable isotope tracer to follow its metabolic fate and quantify its impact on related metabolic networks. researchgate.net |
Advancements in Methodologies for High-Throughput Screening and Mechanistic Elucidation of Deuterated Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds to identify "hits" with a desired biological activity. bmglabtech.comwikipedia.org As interest in deuterated drugs grows, there is a corresponding need to adapt and advance HTS methodologies to specifically accommodate and leverage the unique properties of these compounds.
Future HTS campaigns could involve screening libraries of selectively deuterated analogs of a lead compound, like N-(3-Mercapto-2-methylpropanoyl)glycine, to rapidly identify which positions of deuteration confer the most desirable pharmacokinetic properties. nih.gov This requires the development of highly sensitive and robust assay formats that can distinguish the subtle functional differences arising from the kinetic isotope effect. Automation, robotics, and advanced data analysis are essential components of successful HTS. wikipedia.orgnih.gov
For mechanistic elucidation, the deuterium kinetic isotope effect (KIE) remains a primary tool. researchgate.net By precisely measuring the reaction rates of this compound and its non-deuterated parent in metabolic assays (e.g., with liver microsomes), researchers can determine whether the breaking of a specific C-H bond is a rate-limiting step in its metabolism. researchgate.net This information is invaluable for rationally designing new molecules with improved metabolic stability and for understanding potential drug-drug interactions.
Table 3: Key Stages in High-Throughput Screening (HTS)
| Stage | Description | Relevance to Deuterated Compounds |
|---|---|---|
| 1. Assay Development | Designing a robust and sensitive biological assay in a microplate format (e.g., 384- or 1536-well plates). bmglabtech.comnih.gov | Assays must be sensitive enough to detect subtle differences in potency or efficacy due to the kinetic isotope effect. |
| 2. Library Screening | Automated testing of a large library of compounds using robotics and liquid handlers. wikipedia.org | Screening libraries of deuterated analogs to map structure-activity relationships related to isotope placement. |
| 3. Data Analysis & Hit Identification | Using software to analyze the large datasets generated and identify statistically significant "hits". | Requires quality control metrics to differentiate true hits from experimental artifacts, which is crucial when dealing with subtle isotopic effects. wikipedia.org |
| 4. Hit Confirmation & Follow-up | Re-testing initial hits and performing secondary assays to confirm activity and selectivity. nih.gov | Confirmatory assays would include direct comparison with the non-deuterated isotopologue to quantify the effect of deuteration. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-(3-Mercapto-2-methylpropanoyl)glycine-d5 in biological matrices?
- Methodological Answer : Use stable isotope-labeled internal standards (e.g., glycine-d5) coupled with GC- or LC-MS for precise quantification. Deuterated analogs like glycine-d5 minimize matrix interference and improve signal specificity. For validation, spike known concentrations into blank matrices to assess recovery rates (80–120%) and limit of detection (LOD) using calibration curves .
Q. How does this compound function as an ACE inhibitor?
- Methodological Answer : The compound inhibits angiotensin-converting enzyme (ACE) via its mercapto group, which chelates the active-site zinc ion. To assess activity, use in vitro enzyme assays (e.g., fluorometric or spectrophotometric methods) with synthetic ACE substrates like hippuryl-histidyl-leucine. Include controls with captopril (a known ACE inhibitor) to benchmark inhibition potency .
Q. What synthetic strategies are employed to produce deuterated analogs like this compound?
- Methodological Answer : Deuterium incorporation typically occurs during the final synthetic steps to preserve isotopic integrity. For example, use deuterated solvents (e.g., D2O) or reagents (e.g., NaBD4) in reductive steps. Confirm deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify >99% isotopic purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when studying hydration effects on this compound?
- Methodological Answer : Infrared (IR) spectroscopy in helium nanodroplets reveals hydration-dependent zwitterionization. If conflicting spectral bands arise (e.g., 1630 cm⁻¹ vs. 1724 cm⁻¹), combine experimental IR with semiclassical dynamics simulations to distinguish non-ionic (C=O stretch) and zwitterionic (COO⁻ stretch) forms. Adjust cluster size (n=6–10 water molecules) to replicate microhydration conditions .
Q. What experimental approaches determine the zwitterionic state of this compound in aqueous environments?
- Methodological Answer : High-pressure neutron diffraction and periodic density functional theory (DFT) simulations are critical. Neutron diffraction identifies proton/deuteron positions, while DFT predicts vibrational modes and stabilization energies. For aqueous systems, compare zwitterionic stability under varying pH and hydration levels using free-energy perturbation calculations .
Q. How do structural variations in deuterated glycine derivatives affect their biochemical interactions?
- Methodological Answer : Isotopic substitution alters hydrogen-bonding networks and vibrational entropy. Use comparative molecular dynamics (MD) simulations to model deuterated vs. non-deuterated forms. For example, glycine-d5 exhibits reduced C=O stretching frequencies (red shift ~10 cm⁻¹), impacting ligand-receptor binding kinetics. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic differences .
Q. What protocols ensure reproducibility in preclinical studies involving this compound?
- Methodological Answer : Adhere to NIH guidelines for preclinical reporting. Standardize dosing (e.g., mg/kg body weight), solvent controls (e.g., saline with 0.1% DMSO), and endpoint assays (e.g., plasma ACE activity). Include power analysis to determine cohort sizes and blinded randomization to mitigate bias. Report raw data and statistical methods (e.g., ANOVA with post-hoc tests) transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
